2-Methyl-2-(1-naphthalenyl)morpholine
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Overview
Description
2-Methyl-2-(1-naphthalenyl)morpholine is an organic compound that belongs to the class of morpholines It is characterized by the presence of a morpholine ring substituted with a methyl group and a naphthalenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(1-naphthalenyl)morpholine typically involves the reaction of 2-methylmorpholine with 1-naphthaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and a solvent like toluene. The mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improved yield of the product. The use of high-purity starting materials and efficient purification techniques is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(1-naphthalenyl)morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthalenyl ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Naphthalenyl ketones.
Reduction: Naphthalenyl alcohols.
Substitution: Various substituted morpholines depending on the nucleophile used.
Scientific Research Applications
2-Methyl-2-(1-naphthalenyl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(1-naphthalenyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-(1-naphthalenyl)pyrrolidine
- 2-Methyl-2-(1-naphthalenyl)piperidine
- 2-Methyl-2-(1-naphthalenyl)azepane
Uniqueness
2-Methyl-2-(1-naphthalenyl)morpholine is unique due to its specific substitution pattern and the presence of both a morpholine ring and a naphthalenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
109461-26-9 |
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Molecular Formula |
C15H17NO |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
2-methyl-2-naphthalen-1-ylmorpholine |
InChI |
InChI=1S/C15H17NO/c1-15(11-16-9-10-17-15)14-8-4-6-12-5-2-3-7-13(12)14/h2-8,16H,9-11H2,1H3 |
InChI Key |
RMFGXZQBHYLHFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCCO1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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